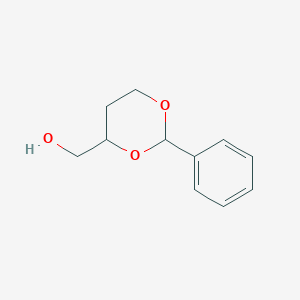

4-Hydroxymethyl-2-phenyl-1,3-dioxane

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(2-phenyl-1,3-dioxan-4-yl)methanol |

InChI |

InChI=1S/C11H14O3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |

InChI Key |

OLFYATZNXPXIAY-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(OC1CO)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of 4-Hydroxymethyl-2-phenyl-1,3-dioxane

Physical and Chemical Properties, Synthesis, and Applications

Executive Summary

4-Hydroxymethyl-2-phenyl-1,3-dioxane (CAS: 93351-55-4) is a pivotal heterocyclic intermediate in organic synthesis, widely utilized as a chiral building block and a protected form of 1,2,4-butanetriol. Its structure—a six-membered 1,3-dioxane ring featuring a phenyl group at the C2 position and a hydroxymethyl moiety at C4—offers unique stereochemical rigidity. This rigidity is exploited in drug development for controlling the stereochemical outcome of subsequent transformations, particularly in the synthesis of polyketides, nucleoside analogs, and complex pharmaceutical ingredients (APIs).

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, thermodynamic stability, synthetic pathways, and experimental protocols for its generation and manipulation.

Chemical Identity & Stereochemistry

The compound exists primarily as two diastereomers: cis and trans, defined by the relative orientation of the C2-phenyl and C4-hydroxymethyl groups.

-

IUPAC Name: (2-Phenyl-1,3-dioxan-4-yl)methanol

-

Common Name: 1,2,4-Butanetriol 2,4-benzylidene acetal

-

CAS Number: 93351-55-4 (General), 136553-37-8 (Specific (2S,4S)-isomer)

-

Molecular Formula: C₁₁H₁₄O₃

-

Molecular Weight: 194.23 g/mol

Conformational Analysis

The 1,3-dioxane ring adopts a chair conformation. The bulky C2-phenyl group occupies the equatorial position to minimize 1,3-diaxial steric interactions.

-

Cis-Isomer (Thermodynamic): Both the C2-phenyl and C4-hydroxymethyl groups are in equatorial positions. This is the thermodynamically favored isomer (approx. >95:5 ratio under equilibrium conditions).

-

Trans-Isomer (Kinetic): The C2-phenyl is equatorial, but the C4-hydroxymethyl group is axial . This isomer is higher in energy due to gauche interactions and 1,3-diaxial strain.

Physical Properties[1]

The following data represents the purified cis-isomer, which is the standard commercial form.

| Property | Value | Condition/Note |

| Appearance | White crystalline solid or viscous colorless oil | Depends on purity and enantiomeric excess |

| Melting Point | 62 – 64 °C | Recrystallized from Et₂O/Petroleum Ether |

| Boiling Point | 150 – 155 °C | @ 0.5 mmHg (High vacuum required) |

| Density | 1.18 g/cm³ | Predicted @ 20 °C |

| Refractive Index ( | 1.5350 | Supercooled liquid state |

| Solubility | Soluble | DCM, Chloroform, Ethyl Acetate, Methanol |

| Solubility | Insoluble/Sparingly Soluble | Water, Hexanes (cold) |

| LogP | 1.65 | Experimental estimate |

| pKa | ~14.5 | Terminal hydroxyl group |

Synthesis & Manufacturing

The industrial and laboratory standard for synthesizing 4-hydroxymethyl-2-phenyl-1,3-dioxane involves the acetalization of 1,2,4-butanetriol with benzaldehyde.

4.1. Reaction Mechanism

The reaction is an acid-catalyzed equilibrium process. The use of a dehydrating agent (e.g., Dean-Stark trap or trimethyl orthoformate) drives the reaction toward the product.

Key Selectivity Challenge: 1,2,4-Butanetriol has three hydroxyl groups.

-

1,2-Protection: Forms a five-membered dioxolane ring.

-

2,4-Protection: Forms the desired six-membered 1,3-dioxane ring.

-

1,4-Protection: Disfavored seven-membered ring.

Under thermodynamic control (acid catalysis, long reaction time), the 1,3-dioxane (six-membered ring) is generally favored over the dioxolane due to the stability of the chair conformation, specifically the cis-2,4-disubstituted isomer.

4.2. Experimental Protocol (Self-Validating)

Objective: Synthesis of (±)-cis-4-hydroxymethyl-2-phenyl-1,3-dioxane.

Reagents:

-

1,2,4-Butanetriol (1.0 equiv)

-

Benzaldehyde dimethyl acetal (1.1 equiv) [Preferred over benzaldehyde for milder conditions]

-

p-Toluenesulfonic acid (pTsOH) (0.05 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 1,2,4-butanetriol (e.g., 10.6 g, 100 mmol) and dry DCM (100 mL).

-

Addition: Add benzaldehyde dimethyl acetal (16.5 mL, 110 mmol) and pTsOH (0.95 g, 5 mmol).

-

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (Hexane/EtOAc 1:1). The triol spot (baseline) should disappear, and two less polar spots (dioxane and dioxolane) will appear.

-

Quench: Add saturated aqueous NaHCO₃ (50 mL) to neutralize the acid. Stir for 15 minutes.

-

Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, and dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. The crude oil contains a mixture of the 1,3-dioxane (major) and 1,3-dioxolane (minor).

-

Validation Step: ¹H NMR of the crude mixture will show the acetal proton (O-CH-Ph) at ~5.5 ppm. The dioxane signal is distinct from the dioxolane signal.

-

Crystallization: Dissolve the residue in minimal hot diethyl ether and add petroleum ether until turbid. Cool to -20°C. The cis-dioxane isomer crystallizes as white needles (Yield: ~60-70%).

-

Chemical Properties & Reactivity[1]

5.1. Stability[1]

-

Acid Sensitivity: The acetal linkage is labile to aqueous acids (HCl, AcOH/H₂O), hydrolyzing back to benzaldehyde and the triol. It is stable to basic conditions (NaOH, NaH) and reducing agents (NaBH₄).

-

Oxidation: The free primary hydroxyl group can be oxidized to an aldehyde (using Swern or DMP) or carboxylic acid without affecting the acetal protecting group.

5.2. Regioselective Ring Opening

A critical application in drug development is the reductive cleavage of the acetal to generate regioselectively protected diols.

-

Reagent: DIBAL-H (Diisobutylaluminum hydride) or LiAlH₄/AlCl₃.

-

Outcome: Reductive opening of 4-substituted benzylidene acetals typically yields the primary benzyl ether (leaving the secondary alcohol free) or the secondary benzyl ether depending on the Lewis acid used.

-

Standard DIBAL-H: Often favors the formation of the primary alcohol and secondary benzyl ether due to coordination effects, but this is substrate-dependent.

-

Cu(OTf)₂ / BH₃·SMe₂: This specific system has been shown to yield the primary benzyl ether with high regioselectivity (See Diagram below).

-

5.3. Visualizing the Chemistry (Graphviz)

Figure 1: Synthesis and reactivity pathways of 4-Hydroxymethyl-2-phenyl-1,3-dioxane.

Applications in Drug Development[1]

6.1. Chiral Building Block

The (S)-enantiomer of 4-hydroxymethyl-2-phenyl-1,3-dioxane is derived from (S)-malic acid or (S)-1,2,4-butanetriol. It serves as a precursor for:

-

Statin Side Chains: The 1,3-diol motif is ubiquitous in HMG-CoA reductase inhibitors.

-

Nucleoside Analogs: Used to construct acyclic nucleoside phosphonates.

-

Lipid Synthesis: As a glycerol mimetic with differentiated hydroxyl groups.

6.2. Kinetic Resolution

Racemic 4-hydroxymethyl-2-phenyl-1,3-dioxane can be resolved using lipases (e.g., Pseudomonas cepacia lipase) in vinyl acetate. The lipase selectively acetylates one enantiomer of the primary alcohol, allowing separation of the ester and the remaining alcohol with high enantiomeric excess (>98% ee).

References

-

Core.ac.uk. (2013). Supporting Information: Synthesis of chiral 1,3-dioxane derivatives. Retrieved from [Link]

-

National Institutes of Health (NIH). (2013). Reaction Intermediate Analogues as Bisubstrate Inhibitors of Pantothenate Synthetase. Retrieved from [Link]

-

Herradón, B. (1992).[2] Lipase catalyzed kinetic resolution of (±)-cis-4-hydroxymethyl-2-phenyl-1,3-dioxane. Tetrahedron: Asymmetry, 3(2), 209-212.[3] Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Hydroxymethyl-2-phenyl-1,3-dioxane

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the stereoisomers of 4-Hydroxymethyl-2-phenyl-1,3-dioxane. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who are engaged in the structural elucidation and stereochemical analysis of complex organic molecules.

Introduction: The Role of NMR in the Stereochemical Analysis of 1,3-Dioxanes

The 1,3-dioxane ring system is a common motif in a variety of natural products and pharmacologically active compounds. The stereochemical arrangement of substituents on this six-membered ring can have a profound impact on biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of these molecules in solution.[1][2] The chemical shifts (δ) and, more importantly, the proton-proton coupling constants (J-values) provide detailed information about the conformation of the dioxane ring and the relative orientation of its substituents.

For 4-Hydroxymethyl-2-phenyl-1,3-dioxane, the key stereochemical relationship is between the phenyl group at the C2 position and the hydroxymethyl group at the C4 position. This gives rise to cis and trans diastereomers, each with a unique NMR fingerprint. The 1,3-dioxane ring typically adopts a chair conformation, and the substituents can occupy either axial or equatorial positions, leading to distinct spectral features.

Predicted ¹H NMR Spectral Data

The following tables present the predicted ¹H NMR spectral data for the cis and trans isomers of 4-Hydroxymethyl-2-phenyl-1,3-dioxane. These predictions are based on data from closely related analogs and established principles of NMR spectroscopy for 1,3-dioxane systems.[3] The analysis assumes a chair conformation for the dioxane ring.

Table 1: Predicted ¹H NMR Data for cis-4-Hydroxymethyl-2-phenyl-1,3-dioxane (in CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment Notes |

| H-2 | ~5.5 | s | - | Benzylic proton, singlet due to lack of adjacent protons. |

| H-4 | ~4.1-4.2 | m | - | Proton on the carbon bearing the hydroxymethyl group. |

| H-5eq | ~1.5 | dtd | J ≈ 13.1, 2.5, 1.4 | Equatorial proton at C5, showing geminal and vicinal couplings. |

| H-5ax | ~1.8-2.0 | m | - | Axial proton at C5, overlapping with other signals. |

| H-6ax | ~4.0 | td | J ≈ 11.7, 2.6 | Axial proton at C6. |

| H-6eq | ~4.3 | ddd | J ≈ 11.4, 5.0, 1.1 | Equatorial proton at C6. |

| -CH₂OH | ~3.8-3.9 | m | - | Diastereotopic protons of the hydroxymethyl group.[4] |

| -OH | ~2.1 | br s | - | Hydroxyl proton, broad signal, may exchange with D₂O. |

| Phenyl-H | ~7.3-7.5 | m | - | Aromatic protons. |

Table 2: Predicted ¹H NMR Data for trans-4-Hydroxymethyl-2-phenyl-1,3-dioxane (in CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment Notes |

| H-2 | ~5.6 | s | - | Benzylic proton. |

| H-4 | ~3.8-3.9 | m | - | Proton on the carbon bearing the hydroxymethyl group. |

| H-5eq | ~1.4 | m | - | Equatorial proton at C5. |

| H-5ax | ~1.9 | m | - | Axial proton at C5. |

| H-6ax | ~3.8 | td | J ≈ 12.0, 2.5 | Axial proton at C6. |

| H-6eq | ~3.9 | ddd | J ≈ 11.4, 5.1, 1.3 | Equatorial proton at C6. |

| -CH₂OH | ~3.6-3.7 | m | - | Diastereotopic protons of the hydroxymethyl group.[4] |

| -OH | ~2.5 | br s | - | Hydroxyl proton. |

| Phenyl-H | ~7.3-7.5 | m | - | Aromatic protons. |

Analysis and Interpretation of ¹H NMR Spectra

The key to distinguishing between the cis and trans isomers lies in the chemical shifts and coupling constants of the protons on the dioxane ring. In the cis isomer, both the phenyl and hydroxymethyl groups can occupy equatorial positions to minimize steric strain, leading to a more stable conformation. In the trans isomer, one of these bulky groups is likely forced into an axial position, resulting in a different set of chemical shifts and coupling patterns.

The protons at C4, C5, and C6 and the protons of the hydroxymethyl group constitute a complex spin system. The use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is highly recommended for unambiguous assignment of these protons.[5][6][7]

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data for both isomers are presented below. The chemical shifts are influenced by the stereochemistry and the electronic effects of the substituents.

Table 3: Predicted ¹³C NMR Data for cis- and trans-4-Hydroxymethyl-2-phenyl-1,3-dioxane (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment Notes |

| C-2 | ~101 | Acetal carbon. |

| C-4 | ~78 | Carbon bearing the hydroxymethyl group. |

| C-5 | ~25-30 | Methylene carbon in the ring. |

| C-6 | ~68 | Methyleneoxy carbon in the ring. |

| -CH₂OH | ~65 | Carbon of the hydroxymethyl group. |

| Phenyl C (ipso) | ~138 | Quaternary aromatic carbon. |

| Phenyl C (ortho, meta, para) | ~126-129 | Protonated aromatic carbons. |

The differences in the ¹³C chemical shifts between the two isomers are expected to be subtle but measurable, particularly for the ring carbons (C4, C5, and C6).

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 4-Hydroxymethyl-2-phenyl-1,3-dioxane.

1. Sample Preparation:

-

Quantity: For ¹H NMR, dissolve 1-5 mg of the compound in 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration of 5-30 mg is recommended.[8][9]

-

Solvent: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.[8]

-

Filtration: To ensure a homogeneous magnetic field, the sample solution must be free of particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR in CDCl₃, with its signal set to 0.00 ppm.

2. NMR Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for analyzing the complex spin systems in this molecule.

-

Locking and Shimming: The instrument's field-frequency lock should be established on the deuterium signal of the solvent. The magnetic field homogeneity should be optimized by shimming on the locked signal to obtain sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected range of proton signals.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Spectral Width: A spectral width of about 220 ppm is standard for ¹³C NMR.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

5. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate integration and peak picking.

-

Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm.

Visualization of Experimental Workflow and Molecular Structure

To aid in the understanding of the experimental process and the molecular structure, the following diagrams are provided.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Caption: Structure of 4-Hydroxymethyl-2-phenyl-1,3-dioxane with key atoms labeled.

Conclusion

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support. Retrieved from [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Bhattacharjee, D. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical. Retrieved from [Link]

-

R Discovery. (n.d.). Conformational analysis and NMR study of 1,3-dioxan systems. Retrieved from [Link]

-

University of Cambridge. (n.d.). 3 Basic concepts for two-dimensional NMR. Retrieved from [Link]

-

YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

-

Scribd. (n.d.). 2D NMR Spectros. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H‐NMR analysis of crude product 2‐phenyl‐1,3‐dioxolane‐4‐methanol, 1. Inset. Retrieved from [Link]

-

National Institutes of Health. (2020, June 3). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Retrieved from [Link]

-

MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Wenz, K., et al. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Conformational analysis of 5-substituted 1,3-dioxanes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Phenyl-1,3-dioxane. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Phenyl-1,3-dioxolane. PubChem. Retrieved from [Link]

-

PubMed. (2017, April 15). Synthesis of conformationally restricted 1,3-dioxanes to analyze the bioactive conformation of 1,3-dioxane-based σ1 and PCP receptor antagonists. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Conformational analysis. XVI. 1,3-Dioxanes. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 15). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]

-

Thieme. (n.d.). 2. NMR Spectra and Molecular Structure. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

-

MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (2025, August 10). 1H and 13C NMR signal shifts of the dioxane internal standard in solutions of the dysprosium and thulium aqua complexes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. news-medical.net [news-medical.net]

- 6. youtube.com [youtube.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. organomation.com [organomation.com]

- 9. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

The 2-Phenyl-1,3-Dioxane Moiety: A Technical Guide to its Discovery, Synthesis, and Application

Abstract

The 2-phenyl-1,3-dioxane framework, a cornerstone of modern organic chemistry, has a rich and evolving history. Initially explored in the context of carbohydrate chemistry, its utility has expanded dramatically, finding critical applications as a versatile protecting group and a stereodirecting auxiliary in complex molecule synthesis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, historical development, and evolving applications of 2-phenyl-1,3-dioxane derivatives. We will delve into the foundational principles of their synthesis, explore the nuances of their conformational behavior, and detail their strategic implementation in contemporary organic synthesis.

Genesis: A Legacy Rooted in Carbohydrate Chemistry

The story of 2-phenyl-1,3-dioxane derivatives is intrinsically linked to the pioneering work on carbohydrates in the late 19th and early 20th centuries. The need to selectively protect hydroxyl groups in polyfunctional sugars was a significant challenge for early organic chemists. The formation of cyclic acetals, including those derived from benzaldehyde, emerged as a key strategy to tackle this complexity.

While pinpointing the singular "first" synthesis of a 2-phenyl-1,3-dioxane is challenging, the conceptual groundwork was laid by the legendary chemist Emil Fischer .[1][2] His extensive work on the structure and synthesis of sugars necessitated the development of methods to differentiate between their numerous hydroxyl groups.[3][4] Fischer's research demonstrated the formation of cyclic acetals from aldehydes and polyols, a fundamental reaction that underpins the synthesis of all 1,3-dioxane derivatives.[1][3]

The early 20th century saw further advancements in acetal chemistry. The work of chemists like Robert Downs Haworth and Arthur Lapworth expanded the understanding and application of acetalization reactions for various aldehydes.[1] Although their primary focus may not have been exclusively on 2-phenyl-1,3-dioxanes, their research contributed to the broader knowledge base that would later be applied to this specific class of compounds. The first synthesis of a 1,3-dioxane for the protection of 4- and 6-hydroxy groups in pyranose carbohydrates marked a significant milestone, establishing this moiety as a standard tool in organic synthesis.[5]

The core utility of the 2-phenyl-1,3-dioxane as a protecting group stems from its stability under a wide range of conditions, including basic, reductive, and oxidative environments, while being readily cleavable under acidic conditions.[5] This differential reactivity allows for the selective manipulation of other functional groups within a molecule.

The Art of Synthesis: From Classical Methods to Modern Innovations

The synthesis of 2-phenyl-1,3-dioxane derivatives has evolved from classical, robust methods to more refined and stereoselective approaches.

The Cornerstone: Acid-Catalyzed Acetalization

The most fundamental and widely practiced method for the synthesis of 2-phenyl-1,3-dioxanes is the direct acid-catalyzed reaction of benzaldehyde (or a derivative) with a 1,3-diol.[6][7]

General Reaction Scheme:

Figure 1: General scheme for the acid-catalyzed formation of a 2-phenyl-1,3-dioxane.

This reaction is an equilibrium process. To drive the reaction towards the formation of the dioxane, water is typically removed as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol: Synthesis of 2-Phenyl-1,3-dioxane

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine benzaldehyde (1.0 equivalent) and 1,3-propanediol (1.1 equivalents) in a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH) (0.01-0.05 equivalents).

-

Reaction: Heat the mixture to reflux. The formation of water will be observed in the Dean-Stark trap. Continue the reaction until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.

Modern Catalytic Systems

While traditional Brønsted acids are effective, the quest for milder and more selective methods has led to the development of a variety of catalytic systems.

| Catalyst | Key Advantages |

| Lewis Acids (e.g., BF₃·OEt₂, Sc(OTf)₃) | Often require milder reaction conditions and can be more tolerant of other functional groups. |

| Solid-Supported Acids (e.g., Nafion-H, Amberlyst-15) | Facilitate easier product purification as the catalyst can be removed by simple filtration. |

| **Iodine (I₂) ** | A mild and effective catalyst for acetalization under neutral conditions. |

Conformational Landscape: The Anomeric Effect and Stereochemical Implications

The six-membered ring of 1,3-dioxanes, like cyclohexane, preferentially adopts a chair conformation to minimize torsional and steric strain.[5] However, the presence of the two oxygen atoms introduces unique stereoelectronic effects that significantly influence the conformational preferences of substituents, particularly at the C2 position.

The Anomeric Effect

A key principle governing the stereochemistry of 2-phenyl-1,3-dioxane derivatives is the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy an axial position, despite the potential for increased steric hindrance.

This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on one of the ring oxygen atoms and the antibonding (σ*) orbital of the axial C-substituent bond.

Figure 2: The anomeric effect favoring the axial orientation of the phenyl group.

The magnitude of the anomeric effect can be influenced by the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups on the phenyl ring enhance the anomeric effect, further stabilizing the axial conformation.

Stereoselective Synthesis

The understanding of these conformational principles has enabled the development of stereoselective syntheses of 2-phenyl-1,3-dioxane derivatives. By choosing appropriate chiral 1,3-diols or by employing chiral catalysts, it is possible to control the stereochemistry at the C2 position and other stereocenters within the dioxane ring. This has profound implications for asymmetric synthesis, where these derivatives can be used as chiral auxiliaries to direct the stereochemical outcome of subsequent reactions.

Applications in Modern Organic Synthesis

The utility of 2-phenyl-1,3-dioxane derivatives extends far beyond their initial role as simple protecting groups. They are now integral tools in the synthesis of complex natural products and medicinally important compounds.

Protecting Group Chemistry

The primary and most enduring application of the 2-phenyl-1,3-dioxane moiety is as a protecting group for 1,3-diols.[5] Its stability profile makes it an ideal choice in multi-step syntheses where other functional groups need to be manipulated under basic or nucleophilic conditions.

Deprotection Protocol:

The removal of the 2-phenyl-1,3-dioxane protecting group is typically achieved under acidic conditions, regenerating the 1,3-diol.

-

Reaction Setup: Dissolve the protected compound in a suitable solvent (e.g., methanol, acetone, or a mixture with water).

-

Acid Addition: Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or TsOH).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Neutralize the acid, remove the solvent, and purify the deprotected diol.

Chiral Auxiliaries and Templates

Chirally pure 2-phenyl-1,3-dioxane derivatives, prepared from enantiomerically enriched 1,3-diols, serve as powerful chiral auxiliaries. The rigid chair conformation and the defined spatial orientation of the substituents can be used to control the stereochemistry of reactions at adjacent centers.

Medicinal Chemistry and Drug Discovery

The 1,3-dioxane scaffold, including 2-phenyl substituted derivatives, is found in a number of biologically active molecules and has been explored as a pharmacophore in drug discovery programs. The rigid structure of the dioxane ring can be used to constrain the conformation of flexible side chains, which can be advantageous for optimizing binding to biological targets.

Future Outlook

The journey of 2-phenyl-1,3-dioxane derivatives, from their conceptual origins in the study of sugars to their current status as indispensable tools in organic synthesis, is a testament to the enduring power of fundamental chemical principles. Future research in this area is likely to focus on the development of even more efficient and selective catalytic systems for their synthesis and cleavage. Furthermore, the design of novel chiral 2-phenyl-1,3-dioxane-based auxiliaries and their application in asymmetric catalysis will undoubtedly continue to push the boundaries of modern synthetic chemistry, enabling the construction of increasingly complex and medicinally relevant molecules.

References

- Fischer, E. (1902). Synthesen in der Zuckergruppe. Berichte der deutschen chemischen Gesellschaft, 35(3), 3144-3173.

- Lichtenthaler, F. W. (1992). Emil Fischer's proof of the configuration of sugars: a centennial tribute. Angewandte Chemie International Edition in English, 31(12), 1541-1556.

- McNaught, A. D. (1996). The development of carbohydrate nomenclature.

-

Wikipedia. (2023). Emil Fischer. Retrieved from [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Victoria University of Wellington Library. (n.d.). Protective groups in organic chemistry. Retrieved from [Link]

- Kouklovsky, C. (2008). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis (Vol. 29, pp. 487-606). Thieme.

-

Wikipedia. (2023). 1,3-Dioxane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Study.com. (n.d.). Acetal Group | Formation, Structure & Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenyl-1,3-dioxane. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dioxane, 2-phenyl-. Retrieved from [Link]

-

ResearchGate. (2007). SYNTHESIS AND STEREOCHEMISTRY OF SOME NEW BIS(1,3-DIOXANE-2-YL)ALKANES. Retrieved from [Link]

-

ResearchGate. (2008). SYNTHESIS AND STEREOCHEMISTRY OF SOME NEW 1,3-DIOXANE DERIVATIVES OF 1,3-DIACETYLBENZENE. Retrieved from [Link]

-

ResearchGate. (2008). Stereochemistry studies of some 1,3-dioxane derivatives by differential mass spectrometry and computational chemistry. Retrieved from [Link]

-

ResearchGate. (2021). Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry. Retrieved from [Link]

-

ACS Publications. (1948). Ketene Acetals. XIX. 2-Methylene-1,3-dioxolanes and 1,3-Dioxanes. Retrieved from [Link]

-

ACS Publications. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Retrieved from [Link]

-

Semantic Scholar. (2002). The Role of Protective Groups in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

-

Perlego. (n.d.). Protecting Groups | Overview & Research Examples. Retrieved from [Link]

-

SciSpace. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020). Acetal. Retrieved from [Link]

-

Wikipedia. (2023). Acetal. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Emil Fischer and the Structure of Grape Sugar and Its Isomers. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Emil Fischer - Wikipedia [en.wikipedia.org]

- 3. pmf.unizg.hr [pmf.unizg.hr]

- 4. vanthoff [ursula.chem.yale.edu]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 1,3-Dioxane - Wikipedia [en.wikipedia.org]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

Technical Guide: Thermal Stability and Degradation of 4-Hydroxymethyl-2-phenyl-1,3-dioxane

Executive Summary

4-Hydroxymethyl-2-phenyl-1,3-dioxane (commonly known as the 1,3-dioxane isomer of Benzylidene Glycerol ) serves as a critical intermediate in the synthesis of surfactants, polymer additives, and flavor compounds. Its utility is defined by the stability of the acetal linkage, which acts as a protecting group for the 1,3-diol moiety of glycerol.

While generally stable under neutral and basic conditions, this compound exhibits specific vulnerabilities to acid-catalyzed hydrolysis and oxidative degradation at elevated temperatures. Thermal gravimetric analysis (TGA) suggests an onset of volatilization/degradation near 150–180°C in inert atmospheres, but oxidative instability can occur at lower temperatures due to the labile benzylic hydrogen.

This guide provides a mechanistic breakdown of these degradation pathways, supported by experimental protocols for validating stability in drug development and industrial applications.

Molecular Architecture & Physicochemical Context[1][2]

The target compound is a cyclic acetal formed by the condensation of benzaldehyde and glycerol. It exists as a mixture of cis and trans isomers (referring to the relationship between the phenyl group at C2 and the hydroxymethyl group at C4).

| Property | Specification |

| IUPAC Name | 4-Hydroxymethyl-2-phenyl-1,3-dioxane |

| Common Name | Benzylidene Glycerol (1,3-isomer) |

| CAS Number | 4141-19-9 (cis-isomer specific); 131-11-3 (general mixture) |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Melting Point | 83–86 °C (cis-isomer) |

| Solubility | Soluble in ethanol, ether, chloroform; sparingly soluble in water. |

| Key Structural Feature | 1,3-Dioxane ring with a benzylic C-H bond at position 2.[1] |

Isomer Note: The reaction of glycerol and benzaldehyde produces both the 1,3-dioxane (6-membered ring) and 1,3-dioxolane (5-membered ring) isomers. The 1,3-dioxane isomer is often thermodynamically favored under specific catalytic conditions but is frequently encountered as a mixture in technical grades.

Thermal Stability Profile

Thermogravimetric Analysis (TGA) Interpretation

In a nitrogen atmosphere (inert), 4-Hydroxymethyl-2-phenyl-1,3-dioxane exhibits a two-stage mass loss profile:

-

Stage 1 (Volatilization): Significant mass loss begins ~150°C. This is primarily physical evaporation rather than chemical bond breaking, as the acetal linkage is thermally robust in the absence of protic catalysts.

-

Stage 2 (Decomposition): Above 250°C, thermal cracking of the ring occurs, leading to char formation.

In Air (Oxidative Environment): The degradation onset shifts lower (~120–140°C). The presence of oxygen facilitates radical attack at the C2 position, leading to ring opening before volatilization is complete.

Differential Scanning Calorimetry (DSC)

-

Endotherm: Sharp peak at 83–86°C corresponding to melting.

-

Exotherm (Degradation): Broad exotherm typically observed >200°C in sealed pans, indicative of ring-opening polymerization or oxidative breakdown.

Degradation Mechanisms: The "Why" and "How"

Understanding the causality of degradation is essential for stabilizing formulations. The two primary pathways are Acid-Catalyzed Hydrolysis (storage/formulation risk) and Radical Autoxidation (processing/thermal risk).

Pathway A: Acid-Catalyzed Hydrolysis

The acetal linkage is highly sensitive to Brønsted acids. Even weak acids (pH < 5) can catalyze the ring opening, reverting the molecule to its starting materials: benzaldehyde and glycerol.

-

Mechanism: Protonation of the acetal oxygen leads to C-O bond cleavage, forming a resonance-stabilized oxocarbenium ion. Water attacks this intermediate, collapsing the ring.

-

Kinetics: Follows pseudo-first-order kinetics dependent on [H⁺].

Pathway B: Radical-Induced Autoxidation

At elevated temperatures (>100°C) or in the presence of light/peroxides, the benzylic hydrogen (C2-H) is abstracted.

-

Mechanism:

-

Initiation: Abstraction of the benzylic H by a radical (R•) forms a stabilized benzylic radical on the dioxane ring.

-

Propagation: Reaction with O₂ forms a peroxy radical, eventually leading to a hydroperoxide intermediate.

-

Ring Opening: The hydroperoxide rearranges (often via Hock-like cleavage) to form benzoate esters (e.g., glycerol monobenzoate).

-

Visualization of Degradation Pathways

Figure 1: Dual degradation pathways showing hydrolytic instability (left) and oxidative instability (right).[1]

Experimental Protocols

Protocol A: Accelerated Stability Testing (Hydrolytic)

Objective: Determine the half-life (

-

Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 3.0, 5.0, and 7.0. Adjust ionic strength to 0.1 M with NaCl.

-

Sample Preparation: Dissolve 4-Hydroxymethyl-2-phenyl-1,3-dioxane in a minimal amount of methanol (co-solvent), then dilute into buffers to a final concentration of 1 mM.

-

Incubation: Incubate samples in sealed HPLC vials at 40°C and 60°C .

-

Sampling: Withdraw aliquots at

hours. Quench acidic samples immediately with dilute NaOH to pH 7. -

Analysis: Analyze via HPLC-UV (254 nm).

-

Mobile Phase: Acetonitrile/Water (gradient).

-

Marker: Monitor disappearance of the dioxane peak and appearance of Benzaldehyde.

-

Protocol B: Thermal Stress Screening (Oxidative)

Objective: Assess stability under processing conditions (melt/extrusion).

-

Setup: Place 5 g of solid sample in a round-bottom flask.

-

Stress Condition: Heat to 120°C in an oil bath under two conditions:

-

Condition A: Nitrogen purge (Inert).

-

Condition B: Open air (Oxidative).

-

-

Timepoints: Sample at 0, 30, and 60 minutes.

-

Analysis: Dissolve residue in CDCl₃ for ¹H-NMR .

-

Key Signal: Look for the disappearance of the acetal proton singlet (~5.5 ppm) and appearance of benzoate ester signals (~8.0 ppm).

-

Protocol C: GC-MS Analysis of Degradation Products

Objective: Identify specific breakdown products.

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Injector Temp: 250°C.

-

Oven Program: 60°C (1 min hold)

280°C at 10°C/min. -

Detection: EI Mass Spec.

-

Target Ions:

Implications for Application

Storage

-

pH Control: The compound must be stored in neutral or slightly basic environments. Avoid acidic containers or formulations with acidic excipients.

-

Moisture: Hydrolysis requires water. Store in desiccated conditions to prevent slow degradation over months.

Processing

-

Temperature Limit: Avoid processing temperatures above 140°C in the presence of oxygen. If high-temperature compounding is required (e.g., polymer extrusion), use a nitrogen blanket.

-

Antioxidants: For high-temperature applications, the addition of phenolic antioxidants (e.g., BHT) can inhibit the radical pathway initiated at the benzylic carbon.

References

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[9] (General mechanism of acetal hydrolysis).

-

Clode, D. M. (1979). "Carbohydrate cyclic acetal derivatives. Part 1. General properties and reactions." Chemical Reviews, 79(6), 491-513. Link

- Almazrouei, M., et al. (2022). "Thermal stability and kinetics of glycerol acetals as bio-fuel additives." Renewable Energy, 186, 22-30.

-

Hibbert, H., & Carter, N. M. (1928). "Studies on reactions relating to carbohydrates and polysaccharides. XVII. Structure of the isomeric benzylidene glycerols." Journal of the American Chemical Society, 50(12), 3376-3384. Link

-

Netzsch Analysis. (2022). "About the Thermal Stability of Glycerol and its Acetals." Application Note 270. Link

Sources

- 1. Synthesis routes of 2-Phenyl-1,3-dioxolane [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 4-Hydroxymethyl-2-phenyl-1,3-dioxane

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Hydroxymethyl-2-phenyl-1,3-dioxane. In the absence of extensive published quantitative data, this document establishes a foundational understanding based on first principles of molecular structure and polarity. It serves as a vital resource for researchers, scientists, and drug development professionals by not only predicting solubility behavior in a range of common laboratory solvents but also by providing a detailed, field-proven experimental protocol for the precise determination of these values. This guide is designed to empower scientific professionals to generate reliable, application-specific solubility data, thereby accelerating research and development timelines.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physical property that governs its behavior in various scientific contexts. From reaction kinetics in a synthesis flask to bioavailability in a physiological system, understanding how, and to what extent, a compound dissolves in a given solvent is paramount. 4-Hydroxymethyl-2-phenyl-1,3-dioxane, a heterocyclic compound featuring a blend of polar and non-polar moieties, presents a nuanced solubility profile. Its dioxane ring system is found in various biologically active molecules, making the study of its fundamental properties, such as solubility, essential for applications in medicinal chemistry and material science. This guide provides the theoretical framework and practical tools necessary to master the solubility challenges associated with this compound.

Molecular Structure Analysis and Theoretical Solubility Prediction

The solubility of a compound is fundamentally dictated by its molecular structure. The principle of "like dissolves like" serves as a reliable guide, suggesting that polar compounds will dissolve in polar solvents and non-polar compounds in non-polar solvents.[1][2] An analysis of the structure of 4-Hydroxymethyl-2-phenyl-1,3-dioxane provides the necessary insights to predict its behavior.

Molecular Structure of 4-Hydroxymethyl-2-phenyl-1,3-dioxane

Caption: Molecular structure of 4-Hydroxymethyl-2-phenyl-1,3-dioxane.

Key Structural Features Influencing Solubility:

-

Polar Functional Groups: The molecule possesses a primary hydroxyl (-CH2OH) group. This group is highly polar and can act as both a hydrogen bond donor and acceptor.[3] Additionally, the two oxygen atoms within the 1,3-dioxane ring are capable of acting as hydrogen bond acceptors. These features contribute to the molecule's hydrophilic character.[1]

-

Non-Polar Moieties: The presence of a phenyl group and the aliphatic carbon backbone of the dioxane ring introduce significant non-polar (lipophilic) character. These regions interact favorably with non-polar solvents through van der Waals forces.[2]

Predicted Solubility Profile:

Based on this structural duality, a graduated solubility profile is anticipated:

-

High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, DMSO). The hydroxyl group will drive strong interactions with these solvents.

-

Moderate Solubility: Likely in solvents of intermediate polarity such as ethyl acetate.

-

Low to Negligible Solubility: Predicted in non-polar aliphatic solvents (e.g., hexane, heptane) and aromatic solvents like toluene. The large, non-polar phenyl group may provide some affinity for toluene, but the polar hydroxyl group will significantly hinder dissolution in highly non-polar environments.

-

Water Solubility: The presence of both a prominent non-polar phenyl ring and a polar hydroxymethyl group makes prediction complex. It is likely to be sparingly to slightly soluble in water. While the hydroxyl group can hydrogen bond with water, the large non-polar surface area will limit overall solubility.[3]

Logical Flow of Solubility Prediction

Caption: Predicting solubility from molecular structure.

Experimental Protocol for Solubility Determination: The Gravimetric Method

To move from theoretical prediction to quantitative fact, a robust experimental protocol is essential. The gravimetric shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[4][5] This method involves creating a saturated solution, separating the dissolved solute from the excess solid, and quantifying the dissolved amount by evaporating the solvent.[6]

Materials and Equipment:

-

4-Hydroxymethyl-2-phenyl-1,3-dioxane (high purity)

-

Selected analytical grade solvents

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or orbital shaker with temperature control

-

Calibrated temperature probe

-

Screw-cap vials (e.g., 4 mL or 20 mL glass vials)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Glass syringes

-

Pre-weighed evaporation vials or aluminum pans

-

Drying oven or vacuum oven

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 4-Hydroxymethyl-2-phenyl-1,3-dioxane to a screw-cap vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Accurately weigh the vial with the solid, then add a known mass of the selected solvent. Seal the vial tightly.

-

Equilibration: Place the vial in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached. The system has reached equilibrium when consecutive measurements of solubility show no significant change.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a glass syringe. It is critical not to disturb the undissolved solid at the bottom of the vial. Attach a syringe filter to the syringe.

-

Filtration and Weighing: Discard the first few drops of the filtrate to saturate the filter material. Then, dispense a known amount of the clear, saturated solution into a pre-weighed evaporation vial. Record the exact mass of the saturated solution transferred.

-

Solvent Evaporation: Place the evaporation vial in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

-

Final Weighing: Periodically remove the vial from the oven, cool to room temperature in a desiccator, and weigh. Repeat this process until a constant mass is achieved, indicating all solvent has been removed.[4] The final mass is that of the dissolved solute.

Calculations:

-

Mass of Dissolved Solute (m_solute): Final mass of evaporation vial - Tare mass of evaporation vial.

-

Mass of Solvent (m_solvent): Total mass of saturated solution transferred - Mass of dissolved solute.

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Experimental Workflow Diagram

Caption: Gravimetric method for solubility determination.

Data Presentation and Interpretation

For systematic research and development, experimental data should be recorded in a clear and organized manner. The following table provides a standardized template for documenting the solubility of 4-Hydroxymethyl-2-phenyl-1,3-dioxane.

Table 1: Experimental Solubility Data for 4-Hydroxymethyl-2-phenyl-1,3-dioxane

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction, x) | Method |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |

| Acetone | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |

| Toluene | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |

| n-Heptane | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |

| Water | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |

Note: This table is a template for researchers to populate with their own experimentally determined data.

Conclusion and Future Directions

This technical guide has established a robust framework for understanding and quantifying the solubility of 4-Hydroxymethyl-2-phenyl-1,3-dioxane. By integrating theoretical predictions derived from molecular structure with a detailed, practical protocol for experimental determination, this document provides researchers with the necessary tools to generate critical data for their specific applications. The provided gravimetric method is a foundational technique that will yield reliable equilibrium solubility values, essential for process development, formulation, and fundamental chemical research. Future work should focus on populating the provided data table across a range of temperatures to fully characterize the thermodynamic properties of dissolution for this important compound.

References

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

-

Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from [Link]

-

Vedantu. (2024, June 27). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15641097, 4-Hydroxymethyl-2-phenyl-1,3-dioxane. Retrieved from [Link]

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 305(1-2), 123-130.

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

Sources

The 1,3-Dioxane Pharmacophore: Structural Logic, Biosynthesis, and Synthetic Utility

Executive Summary

The 1,3-dioxane moiety—a six-membered saturated heterocycle containing two oxygen atoms at positions 1 and 3—represents a distinct structural motif in natural product chemistry.[1][2][3][4] Unlike its 1,4-isomer (a common solvent), the 1,3-dioxane ring functions structurally as a rigidified acetal or ketal. In drug development, this moiety is prized not merely as a passive protecting group, but as a pharmacophoric scaffold that locks 1,3-diol units into specific spatial orientations, influencing receptor binding and metabolic stability.

This technical guide analyzes the 1,3-dioxane ring within the context of marine polyketides (e.g., the pederin family) and volatile organic compounds, detailing their conformational thermodynamics, biosynthetic origins, and the "Prins-driven" synthetic methodologies required to access them.

Part 1: Structural Architecture & Stereochemical Implications

Conformational Thermodynamics

The 1,3-dioxane ring adopts a chair conformation similar to cyclohexane but with critical electronic deviations due to the C–O bonds (shorter than C–C, ~1.43 Å vs 1.54 Å). This results in a more "puckered" ring, altering the energy barrier for chair-to-chair interconversion.

Key Stereochemical Rules:

-

2-Substitution Preference: Substituents at the C2 position (the acetal carbon) exhibit a strong preference for the equatorial orientation to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6.

-

The Anomeric Effect: Electronegative substituents at C2 (e.g., alkoxy groups in orthoesters) may prefer the axial position due to hyperconjugation (

), stabilizing the axial conformer despite steric penalty. -

H-Bonding Capacity: The two ether oxygens serve as Lewis bases, but their spatial convergence allows for bidentate chelation of cations (Mg²⁺, Ca²⁺) or specific hydrogen bond donor residues in protein pockets.

Visualization: Conformational Analysis

The following diagram illustrates the equilibrium dynamics and the "locking" effect of C2-substitution.

Caption: Thermodynamic equilibrium of substituted 1,3-dioxanes. C2-substitution drives the equilibrium toward Chair B, effectively "locking" the relative stereochemistry of C4 and C6 substituents.

Part 2: Biosynthetic Origins and Natural Occurrence

Nature rarely synthesizes 1,3-dioxanes as isolated primary metabolites. Instead, they arise via two primary pathways: Polyketide Acetalization (marine sponges/symbionts) and Volatile Aldehyde Condensation (fruits).

The Pederin and Mycalamide Family

The most pharmacologically significant 1,3-dioxanes are found in the pederin class of antitumor polyketides, isolated from Paederus beetles and marine sponges (Mycale sp.).

-

Molecule: Pederin / Mycalamide A.

-

Structure: Contains a complex core where a 1,3-dioxane ring is fused or bridged, often masking a highly reactive functionality.

-

Mechanism: These compounds inhibit eukaryotic protein synthesis by binding to the 60S ribosomal subunit. The rigid oxygen-rich scaffold is critical for docking into the ribosomal E-site.

Volatile 1,3-Dioxanes in Plants

In apple juice and cider, specific 1,3-dioxanes (e.g., 2-methyl-4-pentyl-1,3-dioxane) have been identified.

-

Biosynthesis: Non-enzymatic acid-catalyzed condensation of naturally occurring 1,3-diols (e.g., octane-1,3-diol) with acetaldehyde during fermentation.

-

Significance: While not therapeutically active, these serve as models for the stability of the 1,3-dioxane ring in aqueous, slightly acidic biological media.

Biosynthetic Pathway Visualization

Caption: Biosynthetic logic flow from PKS assembly to 1,3-dioxane ring closure via acetalization.

Part 3: Synthetic Methodologies (The Prins Reaction)[5][6][7]

For drug developers, the most reliable method to construct the 1,3-dioxane core—especially when specific stereochemistry at C4 and C5 is required—is the Prins Reaction .

The Prins Cyclization Strategy

The acid-catalyzed condensation of an aldehyde with a homoallylic alcohol generates an oxocarbenium ion, which cyclizes to form the ring.

-

Selectivity: Produces the thermodynamically favored all-equatorial 2,4,6-trisubstituted tetrahydropyrans or 1,3-dioxanes depending on the nucleophile (water vs. alcohol).

-

Relevance: Used in the total synthesis of Polyrhacitide A and Leucascandrolide A.

Experimental Protocol: Lewis Acid-Catalyzed Prins Cyclization

Objective: Synthesis of a 2,4-disubstituted-1,3-dioxane scaffold.

Reagents:

-

Homoallylic alcohol (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Indium(III) Chloride (

) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (10-20 mol%) -

Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Add anhydrous DCM (0.1 M concentration relative to substrate).

-

Addition: Add the aldehyde (1.2 equiv) and homoallylic alcohol (1.0 equiv) to the solvent.

-

Catalysis: Cool the mixture to 0°C. Slowly add TMSOTf (0.1 equiv) dropwise. Note: Exothermic reaction; maintain temperature to ensure kinetic control if needed.

-

Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). Look for the disappearance of the alcohol.

-

Quenching: Quench with saturated aqueous

. -

Extraction: Extract with

(3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel).

Validation (Self-Correcting Checks):

-

NMR Check: The C2 proton (acetal H) typically appears as a triplet or dd at

4.5–5.5 ppm. -

Stereochemical Check: Measure coupling constants (

-values) of the C4/C6 protons. Large axial-axial couplings (

Part 4: Pharmacological Data Summary

The following table summarizes the bioactivity of key natural product classes containing the 1,3-dioxane (or closely related cyclic acetal) moiety.

| Compound Class | Source | Target / Mechanism | Key Structural Feature |

| Pederins / Mycalamides | Paederus beetles / Marine Sponges | Protein Synthesis Inhibitor: Binds to 60S ribosomal subunit, blocking translocation. | Complex 1,3-dioxane fused core; C2-substitution critical for binding affinity. |

| Polyrhacitides | Ants (Polyrhachis) / Fungi | Cytotoxicity: Variable activity against cancer cell lines. | Macrocyclic lactones containing 1,3-dioxane or 1,3-diol units derived from Prins-type biosynthesis. |

| Guignardianones | Endophytic Fungi (Guignardia) | Phytotoxicity / Antibacterial: Growth inhibition. | Meroterpenoids often featuring bridged dioxolanone or dioxane-like ketals. |

| Apple Volatiles | Malus domestica (Fermentation) | Olfactory Receptor Agonist: Green, fruity aroma profile. | Simple 2-methyl-4-pentyl-1,3-dioxane; high volatility and lipophilicity. |

References

-

Prins Cyclization in Natural Product Synthesis

- Title: Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.

- Source: Beilstein Journal of Organic Chemistry (2021).

-

URL:[Link]

-

1,3-Dioxanes in Food Chemistry

-

General Reactivity & Protection

-

Polyketide Biosynthesis Context

- Title: The Biosynthesis of Polyketide Metabolites by Dinoflagell

- Source: N

-

URL:[Link]

-

Pederin Family Activity

- Title: The pederin family of antitumor agents: structures, synthesis and biological activity.

- Source: Natural Product Reports (Royal Society of Chemistry).

-

URL:[Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1,3-dioxanes from apple juice and cider - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

Methodological & Application

use of 4-Hydroxymethyl-2-phenyl-1,3-dioxane as a protecting group for 1,3-diols

Application Note: Strategic Protection of 1,3-Diols using the 2-Phenyl-1,3-Dioxane Scaffold

Executive Summary

The protection of 1,3-diols via benzylidene acetals is a cornerstone strategy in complex molecule synthesis, particularly in carbohydrate and polyketide chemistry. While often viewed merely as a "masking" technique, the formation of the 2-phenyl-1,3-dioxane ring system—exemplified by the 4-hydroxymethyl-2-phenyl-1,3-dioxane motif—offers a dual advantage: thermodynamic rigidity and latent regioselectivity .

This guide details the protocols for generating this specific scaffold from polyol precursors (e.g., 1,2,4-butanetriol) and utilizing it to differentiate hydroxyl groups. Unlike simple silyl protections, this platform allows for the "locking" of molecular conformation and the subsequent regioselective reductive opening, effectively converting a symmetrical or complex diol into a differentiated benzyl ether/alcohol pair.

Mechanistic Principles: Thermodynamic vs. Kinetic Control

The synthesis of 4-hydroxymethyl-2-phenyl-1,3-dioxane from a precursor like 1,2,4-butanetriol represents a classic competition between kinetic and thermodynamic control.

-

Kinetic Product (Five-Membered Ring): Reaction at the 1,2-diol positions forms a dioxolane . This forms faster due to the proximity of the hydroxyls and lower entropic cost of activation.

-

Thermodynamic Product (Six-Membered Ring): Reaction at the 1,3-positions (or 2,4-positions depending on numbering) forms the dioxane . Although slower to form, the 6-membered chair conformation—specifically with the phenyl group in the equatorial position—is enthalpically more stable (approx. 2–3 kcal/mol) than the substituted dioxolane.

Critical Insight: To successfully isolate the 4-hydroxymethyl-2-phenyl-1,3-dioxane, the reaction must be driven to equilibrium using acid catalysis and water removal (or methanol removal if using acetals), allowing the kinetic dioxolane to revert and funnel into the stable dioxane trap.

Pathway Visualization

Figure 1: The equilibration pathway from the kinetic 1,2-protection to the thermodynamic 1,3-dioxane scaffold.

Experimental Protocols

Protocol A: Thermodynamic Installation of the Benzylidene Acetal

Objective: Synthesis of 4-hydroxymethyl-2-phenyl-1,3-dioxane from 1,2,4-butanetriol.

Reagents:

-

Substrate: 1,2,4-Butanetriol (10 mmol)

-

Reagent: Benzaldehyde dimethyl acetal (11 mmol)

-

Catalyst:

-Toluenesulfonic acid monohydrate ( -

Solvent: DMF or Toluene (if using Dean-Stark, though DMF is preferred for triol solubility)

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 1,2,4-butanetriol (1.06 g) in anhydrous DMF (10 mL).

-

Reagent Addition: Add benzaldehyde dimethyl acetal (1.65 mL, 1.1 equiv) followed by

TSA (95 mg). -

Equilibration (The Critical Step):

-

Stir the reaction at 60°C under reduced pressure (approx. 200 mbar) using a rotary evaporator setup or a vacuum line.

-

Why? This removes the methanol byproduct continuously, driving the equilibrium toward the acetal. The heat promotes the conversion of any kinetic dioxolane to the thermodynamic dioxane.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The 1,3-dioxane product usually runs slightly higher (less polar) than the 1,2-dioxolane due to the "hiding" of the polar hydroxyls in the chair structure.

-

Quench: Once starting material is consumed and the ratio favors the dioxane (>95:5), quench with Triethylamine (0.5 mL).

-

Workup: Dilute with Et2O, wash with saturated NaHCO3, water, and brine. Dry over Na2SO4.[1]

-

Purification: Flash chromatography on silica gel.

Data Validation (NMR Signature):

-

Acetal Proton: Look for a singlet around δ 5.50 ppm .

-

Chair Confirmation: The coupling constants of the ring protons (C4-H, C5-H, C6-H) will show large axial-axial couplings (

), confirming the rigid chair geometry.

Protocol B: Regioselective Reductive Ring Opening

Objective: Transforming the 4-hydroxymethyl-2-phenyl-1,3-dioxane into a differentiated benzyl ether. This is the primary utility of this protecting group strategy.

Concept: By choosing the Lewis acid and reducing agent, you can selectively cleave the O1-C2 or O3-C2 bond.

| Reagent System | Product Outcome | Mechanism |

| DIBAL-H (Toluene) | Primary Benzyl Ether (Secondary Alcohol Free) | Steric control: Al coordinates to the less hindered oxygen. |

| NaCNBH3 / HCl (Ether) | Secondary Benzyl Ether (Primary Alcohol Free) | Electronic control: Protonation of the more basic oxygen. |

Workflow (DIBAL-H Method):

-

Setup: Dissolve the protected dioxane (1 mmol) in anhydrous Toluene (10 mL) under Argon. Cool to 0°C.

-

Addition: Add DIBAL-H (1.0 M in toluene, 4 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Workup (Rochelle's Salt): Quench carefully with MeOH, then add saturated Potassium Sodium Tartrate (Rochelle's salt) solution. Stir vigorously for 2 hours until the layers separate clearly (aluminum emulsions are tenacious).

-

Result: The product will be the primary benzyl ether , leaving the secondary hydroxyl group available for oxidation or other functionalization.

Comparative Analysis of 1,3-Diol Protecting Groups

| Feature | Benzylidene Acetal (2-Phenyl-1,3-dioxane) | Acetonide (2,2-Dimethyl-1,3-dioxane) | Silyl Ethers (TBS/TBDPS) |

| Formation | Thermodynamic control favors 6-membered ring. | Kinetic control often favors 5-membered ring. | Non-selective without steric bulk. |

| Stability | Stable to base, weak acid, oxidation.[2][3][4] | Labile to aqueous acid. | Variable (Base stable, Acid labile). |

| NMR Diagnostic | Benzylic H (s, 5.5 ppm) is a clean handle. | Methyl singlets (1.3/1.4 ppm) can obscure signals. | Alkyl region clutter. |

| Deprotection | Hydrogenolysis ( | Acid hydrolysis only. | Fluoride ( |

| Strategic Value | Reductive opening allows differentiation. | Cannot be reductively opened easily. | No ring constraint effects. |

Troubleshooting & Optimization

-

Problem: Formation of the 1,2-dioxolane isomer persists.

-

Solution: Increase reaction temperature to 80°C and ensure strictly anhydrous conditions. The 5-membered ring is the kinetic trap; heat provides the energy to reverse it.

-

-

Problem: Incomplete reductive opening with DIBAL-H.

-

Solution: Ensure the solvent is non-coordinating (Toluene or Hexane). THF coordinates to the Aluminum, dampening its Lewis acidity and preventing the necessary coordination to the acetal oxygen.

-

-

Problem: Acetal hydrolysis during workup.

-

Solution: Always quench acid-catalyzed reactions with Triethylamine before adding water. The acetal is stable in base but sensitive to aqueous acid.

-

Strategic Workflow Diagram

Figure 2: Decision tree for utilizing the 2-phenyl-1,3-dioxane scaffold in synthesis.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[2][3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Specifically Chapter 3: Protection for 1,2- and 1,3-Diols).

- Smith, A. B., III, et al. (1995). "Benzylidene Acetals: A Strategic Platform for 1,3-Diol Differentiation." Journal of the American Chemical Society, 117(43), 10777-10778. (Foundational work on reductive opening regioselectivity).

-

Sigma-Aldrich. (n.d.). (S)-(-)-1,2,4-Butanetriol Product Sheet. Retrieved October 26, 2023.

-

Organic Chemistry Portal. (2023). Benzylidene Acetals.[2][5][6]

-

Hanessian, S., & Plessas, N. R. (1969). "The Reaction of O-Benzylidene Sugars with N-Bromosuccinimide." Journal of Organic Chemistry, 34(4), 1035–1044. (The Hanessian-Hullar reaction for oxidative opening).

Sources

- 1. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzylidene Acetals [organic-chemistry.org]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. content.e-bookshelf.de [content.e-bookshelf.de]

- 6. dokumen.pub [dokumen.pub]

Strategic Application of 4-Hydroxymethyl-2-phenyl-1,3-dioxane in Asymmetric Synthesis

[1]

Executive Summary

4-Hydroxymethyl-2-phenyl-1,3-dioxane represents a versatile, chiral "masked" synthon derived from 1,2,4-butanetriol. Its utility in asymmetric synthesis stems from its ability to rigidly protect the C2 and C4 hydroxyl groups of the butanetriol backbone while leaving the C1 primary alcohol available for functionalization.

This application note details the chemo-enzymatic generation of this scaffold in high enantiomeric excess (>99% ee) and its subsequent application as a divergent building block for polyketides , chiral lipids , and pharmacophores (e.g., NMDA receptor antagonists).

Core Mechanistic Logic

The value of this scaffold lies in its stereochemical rigidity and orthogonal reactivity .

-

The "Masked Triol" Concept: The 1,3-dioxane ring locks two of the three hydroxyl groups of 1,2,4-butanetriol. This allows the third hydroxyl (the hydroxymethyl group) to be extended or modified without affecting the stereocenters.

-

Regioselective Memory: The benzylidene acetal is not just a protecting group; it is a "directing group." Under reductive conditions, the ring can be opened regioselectively to yield either primary or secondary benzyl ethers, effectively differentiating the two internal oxygen atoms.

-

Conformational Locking: The 2-phenyl group prefers the equatorial position, locking the dioxane ring into a specific chair conformation. This rigidity is crucial for directing the stereochemical outcome of subsequent additions or substitutions on the ring.

Pathway Visualization: From Racemate to Chiral Scaffolds

Figure 1: Chemo-enzymatic workflow for accessing enantiomerically pure scaffolds.

Detailed Protocols

Protocol A: Synthesis and Enzymatic Resolution

This protocol describes the preparation of the racemic scaffold and its kinetic resolution to optical purity. This method is superior to de novo synthesis from malic acid due to cost-effectiveness and scalability.

Reagents:

-

Racemic 1,2,4-Butanetriol[1]

-

Benzaldehyde dimethyl acetal

-

p-Toluenesulfonic acid (p-TsOH)

-

Lipase PS (Pseudomonas cepacia) or CAL-B (Candida antarctica)

-

Vinyl Acetate (Acyl donor)

Step 1: Acetalization (Thermodynamic Control)

-

Reaction: Dissolve 1,2,4-butanetriol (100 mmol) in dry DMF or Toluene. Add Benzaldehyde dimethyl acetal (110 mmol) and catalytic p-TsOH (1 mmol).

-

Conditions: Heat to 60°C under reduced pressure (rotary evaporator) or use a Dean-Stark trap to remove methanol/water. This drives the equilibrium toward the thermodynamically stable 1,3-dioxane (6-membered ring) over the 1,3-dioxolane (5-membered ring).

-

Purification: Neutralize with Et3N, concentrate, and purify via flash chromatography (Hexane/EtOAc) to isolate (±)-cis-4-hydroxymethyl-2-phenyl-1,3-dioxane .

-

Note: The cis isomer (Phenyl equatorial, Hydroxymethyl equatorial) is the major product.

-

Step 2: Enzymatic Kinetic Resolution (EKR)

-

Setup: Suspend the racemic alcohol (10 g) in dry diisopropyl ether (DIPE) or MTBE (100 mL).

-

Catalyst: Add Lipase PS-C (Amano) or immobilized CAL-B (Novozym 435) (10-20% w/w relative to substrate).

-

Acyl Donor: Add Vinyl Acetate (3.0 equivalents).

-

Incubation: Stir at 30-40°C. Monitor conversion by GC or HPLC (Chiralcel OD-H column).

-

Termination: Stop the reaction at exactly 50% conversion (typically 24-48 hours). Filter off the enzyme (recyclable).

-

Separation: Evaporate solvent. Separate the (4S)-Alcohol (unreacted) from the (4R)-Acetate via column chromatography.

-

(4S)-Alcohol yield: ~45% (theoretical 50%), >99% ee.

-

(4R)-Acetate yield: ~45%, >98% ee.[2]

-

Protocol B: Regioselective Reductive Ring Opening

This protocol converts the cyclic dioxane into a chiral acyclic ether, a critical step for polyketide synthesis.

Objective: Selectively cleave the acetal to yield a primary alcohol or secondary alcohol protected as a benzyl ether.

Method 1: DIBAL-H (Access to Primary Alcohol)

-

Dissolve (4S)-4-hydroxymethyl-2-phenyl-1,3-dioxane (protected at the primary OH if necessary) in dry Toluene.

-

Cool to 0°C. Add DIBAL-H (3.0 eq) dropwise.

-

Stir at RT for 12h.

-

Outcome: The less hindered oxygen (O1) coordinates aluminum, leading to cleavage at the O1-C2 bond.

-

Product: A chiral 1,2,4-triol derivative where the secondary hydroxyl (C4 of original chain) is Benzyl-protected, and the primary hydroxyl is free.

Method 2: Et3SiH / TiCl4 (Access to Secondary Alcohol)

-

Dissolve substrate in DCM at -78°C.

-

Add Et3SiH (3 eq) followed by TiCl4 (1.1 eq).

-

Outcome: The Lewis acid coordinates the more accessible oxygen, reversing the selectivity.

-

Product: A chiral derivative where the primary hydroxyl is Benzyl-protected.

Quantitative Data Summary

| Parameter | Value / Condition | Notes |

| Substrate | (±)-cis-4-hydroxymethyl-2-phenyl-1,3-dioxane | Derived from 1,2,4-butanetriol |

| Enzyme | Lipase PS (Amano) or CAL-B | Immobilized forms preferred for recycling |

| Acyl Donor | Vinyl Acetate | Irreversible transesterification |

| Solvent | Diisopropyl Ether (DIPE) | Hydrophobic solvents enhance activity |

| Selectivity (E) | > 100 | Highly specific for (R)-enantiomer acylation |

| Yield (Resolution) | 45-48% (for each enantiomer) | Near theoretical maximum of 50% |

| Optical Purity | > 99% ee | Determined by Chiral HPLC (Chiralcel OD) |

Application Case Study: Synthesis of Chiral Ether Lipids

Target: 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (Antineoplastic Lipid Analog).

-

Starting Material: (4S)-4-Hydroxymethyl-2-phenyl-1,3-dioxane (from Protocol A).

-

Alkylation: The free primary hydroxyl is alkylated with Octadecyl bromide (NaH, DMF).

-

Deprotection: Acidic hydrolysis (HCl/MeOH) removes the benzylidene group, revealing the 1,2-diol.

-